molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8

2,3-dihydro-1H-pyrrolo[1,2-a]indole

Cat. No. B8776503
CAS RN: 1421-19-8
M. Wt: 157.21 g/mol
InChI Key: RJXOMHFQIVWQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids . It has been found in bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia . Derivatives of 2,3-dihydro-1H-pyrrolo[1,2-a]indole have shown potential for the treatment of autoimmune conditions, obesity, and diabetes . They also exhibit anti-inflammatory, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives involves methods that are applicable to the creation of different types of bonds . The most frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-pyrrolo[1,2-a]indole is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indole include intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the 2,3-dihydro-1H-pyrrolo[1,2-a]indole ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .

properties

CAS RN

1421-19-8

Product Name

2,3-dihydro-1H-pyrrolo[1,2-a]indole

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]indole

InChI

InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2

InChI Key

RJXOMHFQIVWQTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3N2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 mg (0.38 mmol) of 2(R or S)-[1(R or S)-amino-2-methylpropyl]-2,3-dihydro-1H-pyrrolo[1,2-a]indole hydrochloride (diastereomer A) in 30 ml of dichloromethane was treated with 110 mg (0.5 mmol) of di-tert.butyldicarbonate and 100 mg (1 mmol) of triethylamine and stirred for 72 hours. The solution was washed in succession with 30 ml of 1M hydrochloric acid and 30 ml of saturated aqueous sodium bicarbonate and then dried over magnesium sulfate. After filtration, concentration of the filtrate under reduced pressure and purification of the residue by flash chromatography using diethyl ether/petroleum ether (b.p. 40°-60° C.) (1:2) for the elution gave 100 mg of tert.butyl [1(R or S)-[2,3-dihydro-1H-pyrrolo[1,2-a]indol-2-(R or S)-yl]-2-methylpropyl]carbamate (diastereomer A) in the form of an oil.
Name
2,3-dihydro-1H-pyrrolo[1,2-a]indole hydrochloride
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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